N-(Hydroxyimino)(4-nitrophenyl)methyl]acetamide
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Overview
Description
N-(Hydroxyimino)(4-nitrophenyl)methyl]acetamide is a chemical compound with the molecular formula C9H9N3O4 and a molecular weight of 223.19 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(Hydroxyimino)(4-nitrophenyl)methyl]acetamide can be achieved through several methods. One common approach involves the condensation of 2-nitroaniline with cyanoacetic acid in the presence of dimethylformamide, dicyclohexyl carbodiimide, and 4-N,N-dimethylaminopyridine . This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
N-(Hydroxyimino)(4-nitrophenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, resulting in new compounds with varied properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(Hydroxyimino)(4-nitrophenyl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(Hydroxyimino)(4-nitrophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(Hydroxyimino)(4-nitrophenyl)methyl]acetamide can be compared with other similar compounds, such as:
- **N-(Hydroxyimino)(4-chlorophenyl)methyl]acetamide
- **N-(Hydroxyimino)(4-methylphenyl)methyl]acetamide
- **N-(Hydroxyimino)(4-fluorophenyl)methyl]acetamide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties
Properties
CAS No. |
860686-01-7 |
---|---|
Molecular Formula |
C9H9N3O4 |
Molecular Weight |
223.19 g/mol |
IUPAC Name |
N-[(E)-N-hydroxy-C-(4-nitrophenyl)carbonimidoyl]acetamide |
InChI |
InChI=1S/C9H9N3O4/c1-6(13)10-9(11-14)7-2-4-8(5-3-7)12(15)16/h2-5,14H,1H3,(H,10,11,13) |
InChI Key |
AGCAMDYTGNNWEQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)N/C(=N/O)/C1=CC=C(C=C1)[N+](=O)[O-] |
SMILES |
CC(=O)NC(=NO)C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC(=NO)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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